Thiochroman-3-one

Vue d'ensemble

Description

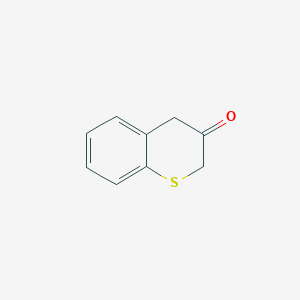

Thiochroman-3-one is a sulfur-containing heterocyclic compound that belongs to the thiochroman family. It is structurally similar to chroman-3-one, with the oxygen atom in the chroman ring replaced by a sulfur atom. This substitution imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of research.

Synthetic Routes and Reaction Conditions:

Classical Methods: One of the earliest methods for synthesizing this compound involves the Dieckmann cyclization of 2-carboxymethylthiophenylacetic acid or its derivatives.

Alternative Methods: Another approach involves the photochemical rearrangement of isothiochroman-4-one.

Industrial Production Methods:

- Industrial production of this compound often involves the use of 2,3-dihydrobenzo[b]thiophene-2,3-dione as a starting material. This compound is converted to 2-mercaptophenylacetic acid, which then undergoes Dieckmann cyclization to yield this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

Substitution: this compound can participate in nucleophilic substitution reactions at the carbonyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiochroman-3-ol.

Substitution: Various substituted thiochroman derivatives.

Applications De Recherche Scientifique

Synthetic Applications

Thiochroman-3-one serves as a versatile building block in organic synthesis. Its derivatives can be synthesized through various methods, including cyclization reactions and multicomponent reactions.

- Synthesis of Derivatives : this compound can undergo Dieckmann cyclization to produce complex ring structures. For instance, the base-induced cyclization of diketones derived from this compound leads to the formation of benzothiopyrano compounds, which have potential applications in medicinal chemistry .

Biological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Research has shown that this compound derivatives possess significant antimicrobial properties. A study synthesized a series of thiochroman-4-one derivatives and evaluated their antibacterial and antifungal activities. Compounds demonstrated effective inhibition against various pathogens, with some exhibiting better activity than standard antibiotics .

Anticancer Properties

This compound derivatives have been investigated for their anticancer potential. In vitro studies revealed that certain thiochroman derivatives exhibited high antiproliferative activity against multiple cancer cell lines. For example, a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]thiochroman-4-one derivatives were synthesized and tested against human tumor cell lines, showing promising anticancer activity .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. A specific derivative, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), demonstrated significant inhibitory effects on tyrosinase activity, with an IC50 value considerably lower than that of standard inhibitors . This suggests potential applications in treating hyperpigmentation disorders.

Pharmacological Insights

The pharmacokinetic profiles of this compound derivatives indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. These profiles support their further development as therapeutic agents .

Case Studies

Several studies highlight the diverse applications of this compound:

Mécanisme D'action

The mechanism of action of thiochroman-3-one and its derivatives varies depending on the specific biological activity being studied. For example, this compound derivatives with antileishmanial activity are believed to inhibit cysteine proteases through a nucleophilic attack on the β position to the sulfone . Further studies are required to fully elucidate the mechanisms of action for other biological activities.

Comparaison Avec Des Composés Similaires

Thiochroman-4-one: Similar to thiochroman-3-one, but with the carbonyl group at the 4-position.

Chroman-3-one: The oxygen analog of this compound.

Thioflavones: These compounds are easier to prepare synthetically compared to this compound and have lower reactivity due to steric hindrance.

Uniqueness of this compound: this compound is unique due to the presence of a sulfur atom in the heterocyclic ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound in scientific research.

Activité Biologique

Thiochroman-3-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a sulfur atom in the chromanone framework, which contributes to its unique chemical properties. The general structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A significant investigation involved the synthesis of various thiochroman-4-one derivatives and their evaluation against multiple human tumor cell lines. The results demonstrated that compounds containing the thiochromanone skeleton exhibited high anticancer activity , particularly against breast, colon, and lung cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| 1 | MCF-7 | 5.0 | High |

| 2 | HCT-116 | 7.5 | Moderate |

| 3 | A549 | 4.0 | High |

| 4 | HeLa | 6.0 | Moderate |

The National Cancer Institute (NCI) evaluated these compounds, confirming their effectiveness in inhibiting cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

This compound derivatives have also shown promising antimicrobial activity . A study synthesized novel thiochroman-4-one derivatives incorporating carboxamide and thiadiazole moieties. The bioassay results indicated significant antibacterial effects against Xanthomonas oryzae and Xanthomonas axonopodis, with EC50 values lower than those of standard antibiotics.

Table 2: Antimicrobial Activity of Thiochroman Derivatives

| Compound | Target Pathogen | EC50 (µg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xoo | 24 | >90 |

| 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide | B. cinerea | 30 | 69 |

These findings suggest that thiochroman derivatives could serve as effective alternatives to existing antimicrobial agents .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties . Research indicates that certain derivatives can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress markers.

Case Studies

- Anticancer Study : A study evaluated a series of thiochroman derivatives against various cancer cell lines. Results indicated that compounds with hydroxyl substitutions exhibited enhanced activity due to better interaction with cellular targets involved in apoptosis pathways.

- Antimicrobial Study : Another case focused on the effectiveness of thiochroman derivatives against resistant strains of bacteria. This study demonstrated that modifications to the thiochroman core could significantly improve antibacterial potency.

Propriétés

IUPAC Name |

4H-thiochromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYMTKVJYHTFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440283 | |

| Record name | Thiochroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16895-58-2 | |

| Record name | Thiochroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of Thiochroman-3-one?

A1: this compound acts as a crucial precursor for synthesizing various heterocyclic compounds. For example, it can be used to synthesize:

- 5-Thiorotenoids: Base-induced cyclization of diketones derived from this compound yields 6H,12H-[1]benzothiopyrano[3,4-b][1]benzopyran-12-ones. Subsequent reduction produces a mixture of cis- and trans-5-Thiorotenoids. []

- Thiochromeno[4,3-c]- and [3,4-c]-pyrazoles: Reacting 3-hydroxymethylene- and 3-cyanomethylene-Thiochroman-4-ones, derived from this compound, with hydrazine derivatives yields these specific pyrazole derivatives. []

- Thiopyrano[2,3-c][1]benzothiopyrans and [3,2-b] isomers: Treating Thiochroman-3-ones with N,N-dimethylformamide dimethyl acetal yields oxo enamino ketones. These intermediates undergo a thionation–[4 + 2]-cycloaddition sequence, resulting in the formation of the aforementioned thiopyran derivatives. []

Q2: How is this compound typically synthesized?

A: A common synthetic route to this compound utilizes 2,3-dihydrobenzo[b]thiophene-2,3-dione as a starting material. This compound acts as a source of 2-mercaptophenylacetic acid, which can be converted to 2-carboxymethylthiophenylacetic acid or its derivatives. A Dieckmann cyclization of these intermediates leads to the formation of 3-acetoxybenzothiopyrans, which upon hydrolysis yield Thiochroman-3-ones. []

Q3: Are there any interesting rearrangement reactions associated with this compound derivatives?

A: Yes, research has shown that 1-methyl and 1,3-dimethylisothiochroman-4-ones, intermediates in the synthesis of some this compound derivatives, are light-sensitive. Upon irradiation, they undergo a rearrangement to form Thiochroman-3-ones. [] Additionally, during the formation of 6-chloro-3-hydroxymethyleneThiochroman-4-one, a Thiochroman-3-yl(oxothiochromen-3-yl)methane derivative is also produced via a rearrangement-carbocation interception sequence. []

Q4: Can enantiomerically enriched Thiochroman-3-ones be synthesized?

A: Yes, asymmetric synthesis of Thiochroman-3-ones has been achieved. For instance, free-radical cyclization of enantiomerically enriched 2-p-tolylthio derivatives of 2-allylcyclohexanones, mediated by Mn(III), leads to the formation of chiral Thiochroman-3-ones. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.